molecular formula C12H18O6S2 B1199144 Dithiothreitol tetraacetate CAS No. 37180-63-5

Dithiothreitol tetraacetate

Cat. No.: B1199144
CAS No.: 37180-63-5
M. Wt: 322.4 g/mol
InChI Key: ZAXMKKSKBGKALJ-TXEJJXNPSA-N
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Scientific Research Applications

Mechanism of Action

DTT is known to prevent or even reverse several deleterious effects of radiation or of chemical agents operating via free radical and oxidative stress . It is used to break down protein disulfide bonds and stabilize enzymes and other proteins .

Safety and Hazards

DTT is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye damage, and may cause respiratory irritation . It is harmful if swallowed .

Future Directions

While DTT is known to prevent or reverse several deleterious effects of radiation or chemical agents operating via free radical and oxidative stress, its use has been hampered by its chemical instability and toxic properties . Future research could focus on addressing these limitations and exploring further applications of DTT .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dithiothreitol tetraacetate is synthesized by acetylating dithiothreitol. The process involves reacting dithiothreitol with acetic anhydride in the presence of a base such as pyridine. The reaction is typically carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale acetylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and purification systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

Common Reagents and Conditions:

    Reducing Agents: Common reducing agents used in reactions with this compound include sodium borohydride and lithium aluminum hydride.

    Hydrolysis Conditions: Hydrolysis typically occurs under physiological conditions, such as in the presence of water and enzymes.

Major Products:

Properties

IUPAC Name

[(2S,3R)-3-acetyloxy-1,4-bis(acetylsulfanyl)butan-2-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O6S2/c1-7(13)17-11(5-19-9(3)15)12(18-8(2)14)6-20-10(4)16/h11-12H,5-6H2,1-4H3/t11-,12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAXMKKSKBGKALJ-TXEJJXNPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(CSC(=O)C)C(CSC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H](CSC(=O)C)[C@H](CSC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37180-63-5
Record name Dithiothreitol tetraacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037180635
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S,3S)-1,4-bis(acetylsulfanyl)-2-methylbutane-2,3-diyl diacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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